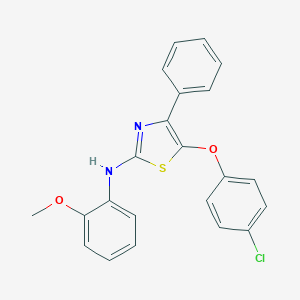![molecular formula C17H11BrN2O3S B388452 (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388452.png)
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of barbituric acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-(5-bromo-2-oxobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Reduction: Formation of 5-(5-bromo-2-hydroxybenzyl)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Substitution: Formation of 5-(5-substituted-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives.
Scientific Research Applications
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to barbiturates, which are known for their sedative and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chloro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(5-fluoro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(5-iodo-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with specific molecular targets.
Properties
Molecular Formula |
C17H11BrN2O3S |
|---|---|
Molecular Weight |
403.3g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H11BrN2O3S/c18-11-6-7-14(21)10(8-11)9-13-15(22)19-17(24)20(16(13)23)12-4-2-1-3-5-12/h1-9,21H,(H,19,22,24)/b13-9+ |
InChI Key |
AAQODDFPUDPRRB-UKTHLTGXSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388369.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388374.png)
![(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388375.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388376.png)
![3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388377.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388380.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-2-(3-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388388.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388390.png)
![(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388392.png)
